molecular formula C₇H₁₄N₂O₄S B015051 D-allocystathionine CAS No. 2998-83-6

D-allocystathionine

Cat. No.: B015051
CAS No.: 2998-83-6
M. Wt: 222.26 g/mol
InChI Key: ILRYLPWNYFXEMH-CRCLSJGQSA-N
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Description

D-Allocystathionine is a sulfur-containing amino acid derivative that plays a significant role in the sulfur metabolism pathway. It is a product of the enzyme cystathionine synthetase, which converts homocysteine into allocystathionine. This compound is also a substrate for the enzyme cystathionine beta-lyase .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Allocystathionine can be synthesized through enzymatic reactions involving cystathionine synthetase and cystathionine beta-lyase. The synthesis typically involves the conversion of homocysteine to allocystathionine in the presence of these enzymes .

Industrial Production Methods: This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: D-Allocystathionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D-Allocystathionine has several applications in scientific research, including:

Mechanism of Action

D-Allocystathionine exerts its effects through its involvement in the sulfur metabolism pathway. It is converted from homocysteine by cystathionine synthetase and further metabolized by cystathionine beta-lyase. These enzymatic reactions are crucial for maintaining sulfur balance in the body and for the synthesis of other essential sulfur-containing compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with enzymes and its role in metabolic pathways. Its distinct configuration allows it to participate in specific biochemical reactions that are not possible with its isomers .

Properties

IUPAC Name

(2S)-2-amino-4-[(2S)-2-amino-2-carboxyethyl]sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRYLPWNYFXEMH-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@H](C(=O)O)N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331433
Record name D-allocystathionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2998-83-6
Record name D-allocystathionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of D-allocystathionine and its relationship to other sulfur-containing amino acids?

A1: this compound is one of the four stereoisomers of cystathionine, a key intermediate in the metabolic pathway converting methionine to cysteine. [] While L-cystathionine plays a direct role in this pathway, the ability of this compound to participate in sulfur metabolism is less clear. Research indicates that this compound can be synthesized [] and might have distinct biological activities compared to its isomers. [] Further investigations are needed to fully elucidate its metabolic fate and potential roles in biological systems.

Q2: Can this compound be synthesized enzymatically, and if so, what enzymes and substrates are involved?

A2: Yes, this compound can be enzymatically synthesized using cystathionine γ-lyase from Streptomyces phaeochromogenes. [] This enzyme exhibits broad substrate specificity, catalyzing not only the α,γ-elimination of L-cystathionine but also γ-replacement reactions with L-homoserine and various thiol compounds. Researchers successfully synthesized this compound by reacting L-homoserine with D-cysteine in the presence of cystathionine γ-lyase. [] This enzymatic approach offers a promising alternative to traditional chemical synthesis methods.

Q3: How does the stereochemistry of methionine derivatives, particularly D-methionine, affect their utilization by specific strains of bacteria?

A3: Studies using a methionine-requiring Escherichia coli mutant (strain 58-161) revealed intriguing differences in the utilization of D- and L-methionine. [] Although both isomers supported growth, the growth rate was significantly slower with D-methionine compared to L-methionine. [] This suggests that the bacterial enzymes involved in methionine metabolism exhibit stereoselectivity, preferentially recognizing and processing the L-enantiomer. Further research is necessary to pinpoint the specific enzymatic steps influenced by methionine stereochemistry and their broader implications in bacterial metabolism.

Q4: What are the potential future directions for research on this compound?

A4: While the provided research offers valuable insights into this compound, several open questions warrant further investigation:

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